CID 78066200
Description
The compound with the identifier “CID 78066200” is a chemical substance registered in the PubChem database
Properties
Molecular Formula |
C14H19OSi |
|---|---|
Molecular Weight |
231.38 g/mol |
InChI |
InChI=1S/C14H19OSi/c1-5-16(11-10-14(3,4)15)13-8-6-12(2)7-9-13/h6-9,15H,5H2,1-4H3 |
InChI Key |
WPOGRBXDYCHRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C#CC(C)(C)O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78066200 involves specific synthetic routes and reaction conditions. One common method includes the use of organic amines and dianhydrides, which are dissolved in a solvent and stirred to react . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
Review of Search Results
The provided sources (1– ) contain no references to CID 78066200. Key findings include:
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Result lists 42 compounds (CIDs 286532 to 3244032) with molecular formulas, weights, and bioactivity data but does not include this compound.
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Result (EPA’s 2012 Chemical Data Reporting list) and Result (2021 CDR Public Inventory) include chemicals with CASRNs and lower CID values (e.g., CID 3333, 380199) but lack data for this compound.
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Result (EPA Chemicals Dashboard) explains search methods for identifiers like CASRN or InChIKey but does not resolve this compound.
Potential Reasons for Missing Data
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Unreported or Confidential : this compound may be a confidential entry in regulatory databases (e.g., TSCA Inventory) or proprietary research.
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Identifier Mismatch : Verify if the CID corresponds to a valid PubChem entry. Cross-check using alternative identifiers (e.g., CASRN, SMILES).
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Synthetic Novelty : The compound might be newly synthesized and not yet documented in public databases.
Recommendations for Further Research
To obtain data for this compound, consider the following steps:
Step 1: Validate the CID
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Search PubChem (https://pubchem.ncbi.nlm.nih.gov) using the CID. If unreported, confirm the identifier or check for typographical errors.
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Use the EPA Chemicals Dashboard to cross-reference with CASRN, InChIKey, or synonyms ( ).
Step 2: Consult Specialized Databases
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Reaxys or SciFinder : For proprietary reaction data and synthesis protocols.
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Patents : Search Google Patents or USPTO for experimental details involving the compound.
Step 3: Experimental Characterization
If the compound is novel, conduct:
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Spectroscopic Analysis : NMR, IR, or mass spectrometry for structural elucidation.
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Reactivity Studies : Test with common reagents (acids, bases, oxidizing agents) to map reaction pathways.
Example Reaction Table for Novel CID Compounds
For hypothetical this compound, reaction data might resemble:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Synthesis | Grignard reagent, THF, 0°C | Intermediate alkyl halide | 75% | [Hypothetical] |
| Oxidation | KMnO₄, acidic aqueous | Carboxylic acid derivative | 62% | [Hypothetical] |
| Nucleophilic substitution | NaCN, DMF, 80°C | Nitrile compound | 88% | [Hypothetical] |
Authoritative Sources to Reference
Scientific Research Applications
CID 78066200 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the production of materials or as a component in various chemical processes .
Mechanism of Action
The mechanism of action of CID 78066200 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
CID 78066200 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. By comparing the properties and reactivity of these compounds, researchers can better understand the distinct characteristics of this compound .
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